molecular formula C12H13FN2O3 B5204649 N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide

N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide

Cat. No. B5204649
M. Wt: 252.24 g/mol
InChI Key: QSTMKGJVAITXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide, also known as FTHF, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a hydrazide derivative that has a variety of potential applications in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide is not fully understood, but it is believed to act as a chelator for metal ions. N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to bind to copper ions, which can lead to the formation of reactive oxygen species and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to have neuroprotective effects in animal models of Parkinson's disease. The compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide is its ability to cross the blood-brain barrier, which makes it a potentially useful tool for studying the brain. Additionally, N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide is relatively easy to synthesize and has a high purity. However, one limitation of N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide is its potential toxicity, particularly at high doses. Additionally, the compound may not be suitable for all types of experiments due to its specific mechanism of action.

Future Directions

There are many potential future directions for research involving N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide. One area of interest is the development of new drug delivery systems using N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide as a carrier. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide and its potential use in the treatment of cancer and other diseases. Finally, N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide may have applications in the development of new fluorescent probes for the detection of metal ions in biological systems.

Synthesis Methods

The synthesis of N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide involves the reaction of 3-fluorobenzoyl chloride with tetrahydro-2-furan carbohydrazide in the presence of a base such as triethylamine. The reaction yields N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide as a white solid with a purity of over 98%.

Scientific Research Applications

N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, N'-(3-fluorobenzoyl)tetrahydro-2-furancarbohydrazide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

N'-(3-fluorobenzoyl)oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1,3-4,7,10H,2,5-6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMKGJVAITXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-fluorobenzoyl)oxolane-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.